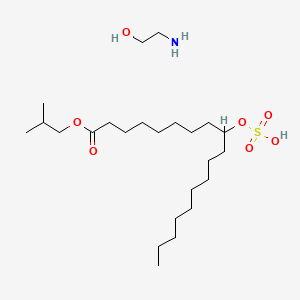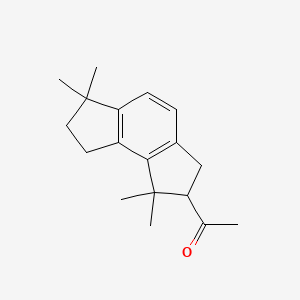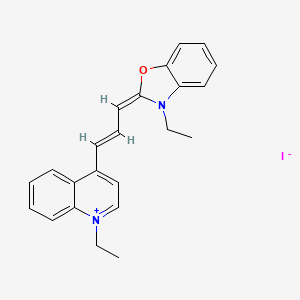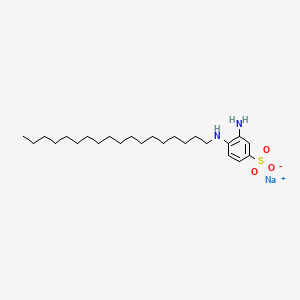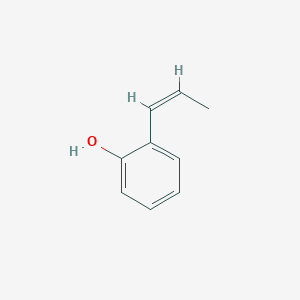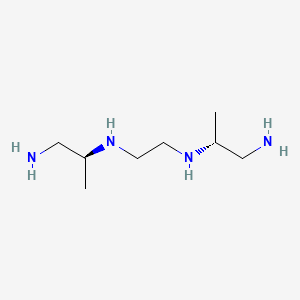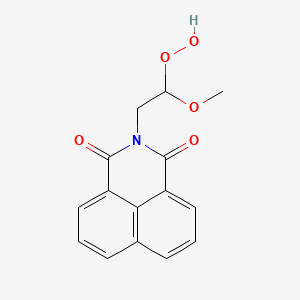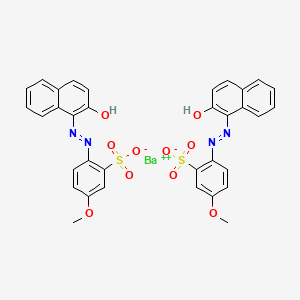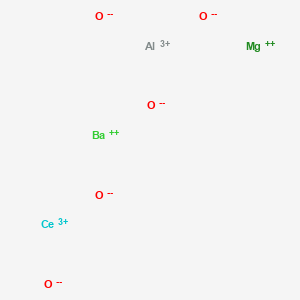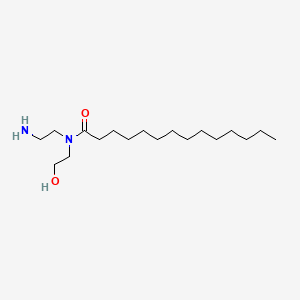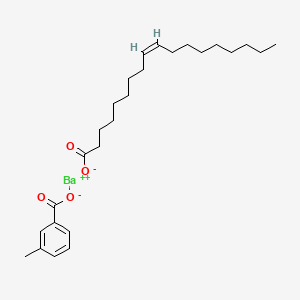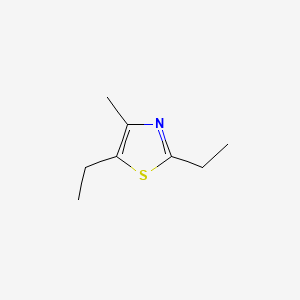
2,5-Diethyl-4-methylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diethyl-4-methylthiazole is an organic compound belonging to the class of 2,4,5-trisubstituted thiazoles. It is characterized by a thiazole ring substituted at positions 2, 4, and 5 with ethyl and methyl groups. This compound is known for its green and nutty taste and has been detected in various natural sources .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethyl-4-methylthiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl acetoacetate with thiourea in the presence of a brominating agent like N-bromosuccinimide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Diethyl-4-methylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
2,5-Diethyl-4-methylthiazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the flavor and fragrance industry due to its distinctive aroma.
Mecanismo De Acción
The mechanism of action of 2,5-Diethyl-4-methylthiazole involves its interaction with specific molecular targets and pathways. For instance, in cancer research, thiazole derivatives have been shown to induce apoptosis by disrupting mitochondrial membrane potential and activating caspases . The compound may also modulate cell signaling pathways and induce oxidative stress, contributing to its cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylthiazole: Known for its role in inducing apoptosis in leukemia cells.
2,4-Dimethylthiazole: Another thiazole derivative with potential biological activities.
2,5-Dimethylthiazole: Similar structure but different substitution pattern, leading to distinct properties.
Uniqueness
2,5-Diethyl-4-methylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its green and nutty taste makes it valuable in the flavor industry, while its potential therapeutic applications are of interest in medical research .
Propiedades
Número CAS |
41981-71-9 |
|---|---|
Fórmula molecular |
C8H13NS |
Peso molecular |
155.26 g/mol |
Nombre IUPAC |
2,5-diethyl-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C8H13NS/c1-4-7-6(3)9-8(5-2)10-7/h4-5H2,1-3H3 |
Clave InChI |
AEVBKBWVXISVBJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C(S1)CC)C |
melting_point |
87 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



